2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Overview
Description
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with a phenoxy group and a boronate ester group, which imparts unique reactivity and properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in their structure or function. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a structurally similar compound, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine might also interact with its targets in a similar manner.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that the compound might affect pathways involving alkylbenzenes or similar structures .
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound might lead to changes in the structure or function of alkylbenzenes or similar structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the coupling of a phenoxy-substituted pyrimidine with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 50-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to the combination of the phenoxy group and the pyrimidine ring, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKBDEYACJKPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625084 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-85-3 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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